Alisol A is a natural product found in Alisma plantago-aquatica with data available.
Alisol A
CAS No.: 19885-10-0
VCID: VC21329285
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Alisol A is a naturally occurring compound with the molecular formula CHO and a molecular weight of approximately 490.7 g/mol . It is primarily found in plants of the genus Alisma, particularly in Alismatis Rhizoma, which is used in traditional medicine in various cultures. Alisol A is known for its complex structure, which includes multiple hydroxyl groups and a pentacyclic ring system . Research FindingsResearch on Alisol A has primarily focused on its anticancer properties, particularly in breast cancer models. Studies have demonstrated that Alisol A can effectively induce apoptosis in cancer cells, making it a promising candidate for further investigation . In Vitro Studies
Future DirectionsFurther research is needed to fully explore Alisol A's therapeutic potential. This includes in vivo studies to confirm its efficacy and safety in animal models and eventually in human clinical trials. Derivatives of Alisol AAlisol A derivatives, such as Alisol A 24-acetate, have also been studied for their pharmacological properties. These derivatives may offer enhanced bioavailability or modified activity profiles compared to the parent compound .
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CAS No. | 19885-10-0 | ||||||
Product Name | Alisol A | ||||||
Molecular Formula | C30H50O5 | ||||||
Molecular Weight | 490.7 g/mol | ||||||
IUPAC Name | (5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | ||||||
Standard InChI | InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | ||||||
Standard InChIKey | HNOSJVWYGXOFRP-UNPOXIGHSA-N | ||||||
Isomeric SMILES | C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | ||||||
Canonical SMILES | CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | ||||||
Synonyms | alisol A | ||||||
PubChem Compound | 15558616 | ||||||
Last Modified | Aug 15 2023 |
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